Benzene, 1-ethynyl-3-(phenylethynyl)-

π-Conjugation Electron delocalization NBO analysis

Benzene, 1-ethynyl-3-(phenylethynyl)- (CAS 147492-78-2) is an aromatic terminal alkyne (C₁₆H₁₀, MW 202.25 g/mol) belonging to the phenylethynylbenzene compound class. Its defining structural feature is a 1,3-disubstituted (meta) benzene core bearing one terminal ethynyl group (–C≡CH) and one phenylethynyl group (–C≡C–Ph), creating a bent, non-linear π-conjugation geometry.

Molecular Formula C16H10
Molecular Weight 202.25 g/mol
CAS No. 147492-78-2
Cat. No. B12559542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-ethynyl-3-(phenylethynyl)-
CAS147492-78-2
Molecular FormulaC16H10
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)C#CC2=CC=CC=C2
InChIInChI=1S/C16H10/c1-2-14-9-6-10-16(13-14)12-11-15-7-4-3-5-8-15/h1,3-10,13H
InChIKeyAYZRPQZFVKSAHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1-ethynyl-3-(phenylethynyl)- (CAS 147492-78-2): A meta-Linked, Mono-Ethynyl Building Block for Non-Linear Conjugated Materials


Benzene, 1-ethynyl-3-(phenylethynyl)- (CAS 147492-78-2) is an aromatic terminal alkyne (C₁₆H₁₀, MW 202.25 g/mol) belonging to the phenylethynylbenzene compound class . Its defining structural feature is a 1,3-disubstituted (meta) benzene core bearing one terminal ethynyl group (–C≡CH) and one phenylethynyl group (–C≡C–Ph), creating a bent, non-linear π-conjugation geometry . This asymmetric, meta-substitution pattern distinguishes it from the more common 1,4-(para) positional isomer and from symmetrically disubstituted analogs such as 1,3- and 1,4-bis(phenylethynyl)benzene, positioning it as a versatile intermediate for synthesizing kinked, cross-conjugated polymers, foldamers, and optoelectronic materials.

Why 1-Ethynyl-3-(phenylethynyl)benzene Cannot Be Replaced by 1,4-Phenylethynyl Isomers or Symmetric Diethynyl Analogs


Substituting Benzene, 1-ethynyl-3-(phenylethynyl)- with the para-isomer (1-ethynyl-4-(phenylethynyl)benzene, CAS 92866-00-7) or with symmetric 1,3- or 1,4-bis(phenylethynyl)benzene fundamentally alters the molecular geometry and reactivity. The meta-linkage introduces a bent conjugation pathway that disrupts linear π-orbital overlap, resulting in distinct photophysical properties—including a large Stokes shift of ≈2000 cm⁻¹ observed in the core analog 1,3-bis(phenylethynyl)benzene—that are absent in the fully linear para analogs . Furthermore, the compound's single terminal ethynyl group enables site-selective cross-coupling or polymerization at one locus, producing graft polymers or surface-tethered architectures that cannot be replicated by symmetric diethynyl monomers, which yield crosslinked networks instead .

Quantitative Differentiation Evidence for Benzene, 1-ethynyl-3-(phenylethynyl)- vs. Closest Analogues


Bent vs. Linear Electron Delocalization: Meta- vs. Para-Substitution Comparison in Bis(phenylethynyl)benzene Isomers

NBO analysis at the B3LYP/6-311G(d,p) level demonstrates that 1,3-bis(phenylethynyl)benzene (the core fragment of the target compound) exhibits a bent- or cross-conjugation pathway, in contrast to the fully linear conjugation of the 1,4-isomer. The meta-connectivity reduces ground-state π-orbital delocalization, leading to a blue-shifted absorption maximum and a larger Stokes shift relative to the para analog .

π-Conjugation Electron delocalization NBO analysis meta-Phenyleneethynylene Photophysical design

Unusual Stokes Shift Unique to meta-Bis(phenylethynyl)benzene Core: A 2000 cm⁻¹ Signature

The core building block of the target compound, 1,3-bis(phenylethynyl)benzene, exhibits an unusual Stokes shift of approximately 2000 cm⁻¹ relative to its band origin . This shift, attributed to vibronic symmetry selection rules unique to the meta-connected architecture, is not observed in the 1,4-isomer .

Stokes shift Polyphenylene Ethynylene Dendrimers meta-Conjugation Photophysics

Monofunctional Terminal Ethynyl Group Enables Selective Polymerization vs. Crosslinking: Ortho vs. Meta Reactivity Comparison

While the ortho isomer 1-ethynyl-2-phenylethynylbenzene polymerizes selectively at the terminal ethynyl group with Rh catalysts to yield linear poly(phenylacetylene) derivatives, 1,3-diethynylbenzene (the fully symmetric analog of the target’s core) yields crosslinked polyHIPE foams under identical conditions . The target compound’s single ethynyl group, combined with the non-polymerizable internal phenylethynyl substituent, is therefore predicted to yield linear, high-molecular-weight polymers with pendant phenylethynyl side chains, offering solubility and processability advantages relative to crosslinked networks.

Terminal alkyne polymer Polyacetylene meta-Phenyleneethynylene Rh catalyst Selective polymerization

Isomeric Melting Point and Solubility Differentiation: meta vs. para Mono-Ethynyl Monomers

Commercially available isomeric data show that 1-ethynyl-4-(phenylethynyl)benzene (para isomer) exhibits a melting point of 88–92 °C, while the target compound’s melting point is anticipated to be lower due to the meta-linkage disrupting crystal packing efficiency . Lower melting monomers can provide processing advantages for melt-based polymerizations or formulations.

Melting point Solid-state behavior meta-Isomer Processability Crystal engineering

High-Value Application Scenarios for Benzene, 1-ethynyl-3-(phenylethynyl)- Based on Quantified Differentiation


Light-Harvesting Polyphenylene Ethynylene (PPE) Dendrimers Requiring Large Stokes Shifts

The ≈2000 cm⁻¹ Stokes shift unique to the meta-bis(phenylethynyl)benzene core makes the target compound the monomer of choice for constructing the first-generation chromophore of PPE dendrimers. In these systems, large Stokes shifts minimize self-reabsorption and enhance directional energy transfer efficiency . Users seeking optimal dendrimer performance must specify the meta-substituted phenylethynyl monomer.

Solution-Processable Linear Poly(arylacetylene) Films for Optoelectronic Coatings

The single terminal ethynyl group permits controlled chain-growth polymerization to yield linear, soluble polymers with phenylethynyl pendants. This architecture avoids the insoluble crosslinked networks produced by 1,3-diethynylbenzene, enabling spin-coating, inkjet printing, or roll-to-roll deposition of homogeneous thin films for OLEDs or OPVs .

Meta-Conjugated Foldamer and Molecular Wire Design

The bent conjugation pathway inherent to the 1,3-disubstitution pattern is essential for constructing meta-phenylene ethynylene foldamers that adopt stable helical conformations in solution. The target compound serves as a key monomer for synthesizing these folded structures, which are being explored as molecular springs, sensors, and stimuli-responsive materials .

Asymmetric Functionalization for Surface-Tethered Conjugated Monolayers

The compound's orthogonal functional groups—a terminal alkyne at one site and a protected internal alkyne at the other—enable sequential Sonogashira coupling for building surface-anchored, oriented molecular architectures. This stepwise functionalization capability is absent in symmetric bis-alkyne monomers, which react non-selectively .

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